molecular formula C10H12N2O2 B2678341 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide CAS No. 647017-64-9

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B2678341
CAS No.: 647017-64-9
M. Wt: 192.218
InChI Key: PDIGMQNJZZEBHY-UHFFFAOYSA-N
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Description

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide is an organic compound with a benzamide structure It contains an amino group at the 4-position, a hydroxyl group at the 2-position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitro-2-hydroxybenzamide.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-amino-2-hydroxybenzamide is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the double bond in the prop-2-en-1-yl group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4-amino-2-oxo-N-(prop-2-en-1-yl)benzamide.

    Reduction: Formation of this compound without the double bond.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The prop-2-en-1-yl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-hydroxybenzamide: Lacks the prop-2-en-1-yl group, making it less hydrophobic.

    4-amino-N-(prop-2-en-1-yl)benzamide: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    2-hydroxy-N-(prop-2-en-1-yl)benzamide: Lacks the amino group, affecting its reactivity and interactions.

Uniqueness

4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide is unique due to the presence of both the amino and hydroxyl groups, which allow for versatile interactions with biological molecules. The prop-2-en-1-yl group adds hydrophobic character, enhancing its ability to interact with hydrophobic pockets in proteins.

Properties

IUPAC Name

4-amino-2-hydroxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13/h2-4,6,13H,1,5,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGMQNJZZEBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647017-64-9
Record name 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide
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